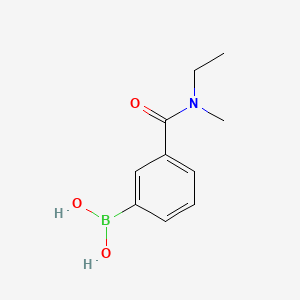

(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid

描述

Chemical Identity and Structural Characterization of (3-(Ethyl(methyl)carbamoyl)phenyl)boronic Acid

Systematic Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for organoboron compounds. The compound is officially registered under Chemical Abstracts Service number 871333-07-2, which serves as its unique identifier in chemical databases worldwide. Alternative nomenclature variations include 3-(Ethyl(methyl)carbamoyl)phenylboronic acid and 3-[Ethyl(methyl)carbamoyl]benzeneboronic acid, reflecting different systematic naming approaches while maintaining chemical accuracy.

The compound's MDL number MFCD08056369 provides additional registry identification in chemical information systems. The systematic name describes a phenyl ring substituted at the meta position with a boronic acid group and an ethyl(methyl)carbamoyl moiety. This nomenclature precisely defines the molecular structure, indicating the presence of a tertiary amide functionality where nitrogen is bonded to both ethyl and methyl groups, connected to the benzene ring through a carbonyl linkage.

The standardized SMILES notation CCN(C(=O)c1cccc(c1)B(O)O)C provides a linear representation of the molecular structure, facilitating computational analysis and database searches. This notation clearly indicates the connectivity pattern, showing the ethyl group (CC), the nitrogen center (N), the methyl substituent (C), the carbonyl carbon (C(=O)), the meta-substituted benzene ring (c1cccc(c1)), and the boronic acid functionality (B(O)O).

Molecular Formula and Weight Validation

The molecular formula C₁₀H₁₄BNO₃ accurately represents the atomic composition of this compound. This formula indicates ten carbon atoms forming the benzene ring and aliphatic substituents, fourteen hydrogen atoms distributed across the various functional groups, one boron atom in the boronic acid moiety, one nitrogen atom in the carbamoyl group, and three oxygen atoms present in the boronic acid and carbonyl functionalities.

The molecular weight has been precisely determined as 207.0341 daltons through high-resolution mass spectrometry. This value represents the monoisotopic mass calculated using the most abundant isotopes of each element. Alternative sources report slightly rounded values of 207.03 or 207.04 daltons, which are consistent within acceptable measurement precision. The molecular weight validation confirms the structural integrity and assists in analytical identification procedures.

Computational chemistry data reveals additional molecular descriptors that characterize the compound's three-dimensional structure. The topological polar surface area measures 60.77 square angstroms, indicating moderate polarity. The calculated logarithm of the partition coefficient (LogP) equals -0.5417, suggesting hydrophilic character and potential water solubility. The molecule contains three hydrogen bond acceptors and two hydrogen bond donors, consistent with the boronic acid and carbamoyl functionalities. Additionally, the structure exhibits three rotatable bonds, providing conformational flexibility around the ethyl-nitrogen, nitrogen-carbonyl, and carbonyl-aromatic carbon connections.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through analysis of both proton and boron nuclei. The compound's proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shifts corresponding to distinct molecular environments. The aromatic protons appear in the downfield region between 7.0 and 8.0 parts per million, displaying coupling patterns typical of meta-disubstituted benzene rings.

The carbamoyl substituents generate distinctive signals in the aliphatic region. The ethyl group produces a characteristic ethyl pattern with a triplet for the methyl protons at approximately 1.2 parts per million and a quartet for the methylene protons around 3.4 parts per million. The N-methyl group appears as a singlet at approximately 3.0 parts per million, clearly separated from other aliphatic signals. The boronic acid protons typically appear as a broad exchangeable signal around 7-8 parts per million, often observable in non-protic solvents.

Boron-11 Nuclear Magnetic Resonance spectroscopy provides specific information about the boron environment in the molecule. Boron-11 has a nuclear spin of 3/2 and natural abundance of 80.1%, making it the preferred boron isotope for Nuclear Magnetic Resonance analysis. The chemical shift range for boron compounds spans 210 parts per million, from -120 to +90 parts per million relative to boron trifluoride etherate. Boronic acids typically exhibit chemical shifts in the range of 25-35 parts per million, with the exact position influenced by electronic effects of aromatic substituents.

The quadrupolar nature of boron-11 often results in broad signals, though the relatively low quadrupole moment compared to boron-10 provides better resolution. Coupling between boron and protons is rarely observed except in highly symmetric molecules, simplifying spectral interpretation. The use of quartz Nuclear Magnetic Resonance tubes is recommended to avoid interference from borosilicate glass, which contains boron and produces broad background signals.

Infrared Spectroscopy of Functional Groups

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in this compound. The boronic acid functionality exhibits distinctive O-H stretching vibrations in the region of 3300-3500 wavenumbers, often appearing as broad absorptions due to hydrogen bonding interactions. These bands may overlap with other O-H stretches but are typically distinguishable by their breadth and intensity.

The carbamoyl group produces a strong carbonyl stretching vibration around 1640-1680 wavenumbers, characteristic of tertiary amides. This frequency is slightly lower than typical ketone carbonyls due to resonance effects involving the nitrogen lone pair. The amide C=O stretch appears in a region distinct from other carbonyl functionalities, facilitating identification.

Aromatic C-H stretching vibrations appear around 3000-3100 wavenumbers, while aliphatic C-H stretches from the ethyl and methyl groups occur in the 2850-3000 wavenumber region. The aromatic C=C stretching modes are observed around 1600 and 1500 wavenumbers, providing confirmation of the benzene ring structure. Additional fingerprint region absorptions between 800-1500 wavenumbers arise from various bending and stretching modes of the complex molecular structure.

The B-O stretching vibrations in boronic acids typically appear in the lower frequency region around 1300-1400 wavenumbers, though these may be obscured by other molecular vibrations. The overall infrared spectrum provides a unique fingerprint for compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural information and facilitate identification. The molecular ion peak appears at mass-to-charge ratio 207, corresponding to the intact molecular structure. However, boronic acids often exhibit limited molecular ion stability under standard ionization conditions.

Studies of phenylboronic acid fragmentation demonstrate that boron-containing compounds undergo specific dissociation pathways under electron impact conditions. The most abundant fragment ions typically correspond to boron monoxide (BO⁻) at mass 27 and boron dioxide (BO₂⁻) at mass 43. These fragments result from rupture of carbon-boron bonds and subsequent rearrangement processes.

The fragmentation selectivity depends on collision energy, with lower energies (below 100 electron volts) primarily yielding BO⁻ ions, while higher energies favor BO₂⁻ formation. This energy-dependent selectivity reflects different electronic states accessed during the ionization process. The phenyl portion of the molecule may undergo ring opening and subsequent fragmentation, producing various hydrocarbon fragments.

For this compound, additional fragmentation pathways involve loss of the carbamoyl substituent. The ethyl and methyl groups may be eliminated as neutral species, producing characteristic fragment ions. The carbamoyl functionality can undergo cleavage at the carbon-nitrogen bond, generating acylium ions or losing the entire diethylmethylamino unit.

The mass spectrometric fragmentation pattern serves as a diagnostic tool for structural confirmation and provides insights into the stability of different molecular regions under ionization conditions. These fragmentation studies contribute to understanding the compound's behavior in analytical procedures and its potential reactivity in chemical transformations.

属性

IUPAC Name |

[3-[ethyl(methyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-3-12(2)10(13)8-5-4-6-9(7-8)11(14)15/h4-7,14-15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUBMQPFOZJFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N(C)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657433 | |

| Record name | {3-[Ethyl(methyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871333-07-2 | |

| Record name | {3-[Ethyl(methyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Synthesis of the Aryl Halide Intermediate

- Starting Material: 3-bromo- or 3-iodo-phenyl derivatives, which can be prepared via electrophilic aromatic substitution or halogenation of phenyl precursors.

- Preparation: Halogenation of phenyl compounds using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under controlled conditions to obtain the 3-halogenated phenyl compounds.

Step 2: Suzuki Coupling

- Reagents: Phenylboronic acid or derivatives, palladium catalysts (e.g., Pd(PPh₃)₄), and a base such as potassium carbonate or sodium hydroxide.

- Conditions: Reflux in an aprotic solvent like toluene, ethanol, or acetonitrile.

- Outcome: Formation of 3-phenyl derivatives with high regioselectivity.

Step 3: Introduction of the Carbamoyl Group

- Method: The amino or hydroxyl functionalities on the aromatic ring are converted into carbamoyl groups via carbamoylation reactions.

- Reagents: Ethyl(methyl)carbamoyl chloride or corresponding isocyanates, in the presence of bases such as triethylamine or pyridine.

- Reaction: Nucleophilic attack of the amino group on carbamoyl chloride, forming the carbamoyl linkage.

Borylation of Aromatic Precursors Followed by Functionalization

Step 1: Borylation via Miyaura Protocol

- Reagents: Aryl halides (preferably bromides or iodides), bis(pinacolato)diboron, Pd(dppf)Cl₂ catalyst, and potassium acetate as a base.

- Conditions: Reflux in 1,4-dioxane or similar solvent under inert atmosphere.

- Outcome: Formation of arylboronic esters, such as phenylboronic acid pinacol ester.

Step 2: Hydrolysis to Boronic Acid

Step 3: Coupling with Carbamoyl Derivatives

- Method: The boronic acid is coupled with carbamoyl chlorides or isocyanates under standard conditions to afford the target compound.

- Reagents: N-ethyl-N-methylcarbamoyl chloride or isocyanates, with catalysts or coupling agents as needed.

Functionalization of Pre-formed Boronic Acid Derivatives

Some synthetic routes involve starting from commercially available boronic acids:

- Step 1: Activation of the boronic acid with coupling agents such as DMT-MM or HATU.

- Step 2: Reaction with carbamoyl chlorides or isocyanates to install the carbamoyl group selectively at the phenyl ring.

Data Table: Summary of Key Preparation Methods

| Method | Starting Material | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Suzuki-Miyaura Coupling | Halogenated phenyl derivatives | Pd catalyst, phenylboronic acid | Coupling → Carbamoylation | High regioselectivity, broad scope | Requires halogenated precursors |

| Borylation + Hydrolysis | Aromatic halides | Bis(pinacolato)diboron, Pd catalyst | Borylation → Hydrolysis → Coupling | Flexibility in functionalization | Multi-step process |

| Pre-formed Boronic Acid Functionalization | Commercial boronic acids | Carbamoyl chlorides, coupling agents | Carbamoylation | Utilizes available boronic acids | Limited to accessible boronic acids |

Research Findings and Observations

- Regioselectivity in the synthesis is predominantly achieved via the choice of halogenation and coupling conditions, ensuring substitution at the 3-position of the phenyl ring.

- The use of Pd-catalyzed Suzuki coupling is the most common and reliable method for constructing the aromatic core with high yields and selectivity.

- Carbamoyl group introduction is typically performed post-coupling, utilizing carbamoyl chlorides or isocyanates, with bases such as triethylamine facilitating nucleophilic attack.

- Optimization of reaction conditions (solvent, temperature, catalyst loading) is crucial to maximize yields and minimize side reactions, especially during the borylation and coupling steps.

化学反应分析

Types of Reactions: (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.

Reduction: The compound can be reduced to form a boronate ester.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are typically employed.

Major Products Formed:

Oxidation: Boronic esters or boronic anhydrides.

Reduction: Boronate esters.

Substitution: Various arylated products depending on the aryl halide used in the reaction.

科学研究应用

Chemistry: (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is known for its mild conditions and tolerance of various functional groups, making it a staple in organic synthesis.

Biology and Medicine: Boronic acids, including this compound, are explored as boron carriers in neutron capture therapy, a targeted cancer treatment approach. Their role is crucial in designing drugs that can deliver therapeutic boron to malignant cells.

Industry: In analytical chemistry, this compound can be employed in chromatography for the separation of complex mixtures, especially those containing sugars or other compounds with diol groups. It is also used in polymer chemistry to create materials with specific binding properties, such as controlled drug release systems.

Environmental Science: The compound’s fluorescent sensing capabilities are leveraged in environmental science to detect pollutants and other environmental analytes. Its interaction with various agents can signal the presence of specific substances.

作用机制

The mechanism of action of (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in its applications in sensing and drug delivery. The boronic acid group can interact with diol-containing molecules, forming cyclic boronate esters. This property is exploited in the design of sensors and drug delivery systems.

相似化合物的比较

Substituent Positional Isomers

- (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid (CAS: 871333-04-9, similarity: 1.00) Key Difference: The carbamoyl group is para-substituted instead of meta. Impact: Para-substitution may alter steric interactions in enzyme binding pockets or reduce rotational freedom compared to the meta analog. No direct bioactivity data are available, but positional isomerism often affects binding affinity and selectivity .

Carbamoyl Substituent Variations

- (3-(Diethylcarbamoyl)phenyl)boronic acid (CAS: 237413-05-7, similarity: 0.98)

- (3-(Dimethylcarbamoyl)phenyl)boronic acid (CAS: 373384-14-6, similarity: 1.00) Structure: Dimethyl carbamoyl (-NH-C(O)-N(CH₃)₂).

- 3-(Ethylaminocarbonyl)phenylboronic acid (C₉H₁₂BNO₃) Structure: Lacks the methyl group on the carbamoyl nitrogen (-NH-C(O)-C₂H₅). Impact: Simplified structure may enhance solubility but reduce stability due to decreased steric protection of the carbamate group .

Functional Group Modifications

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Structure: Phenoxy-methyl substituent with a methoxyethyl chain. Bioactivity: Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM). The boronic acid group and methoxyethyl chain likely enhance target engagement through hydrogen bonding and hydrophobic interactions .

Solubility and Stability

- (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid likely exhibits moderate hydrophobicity (log S ~ -3.0, inferred from analogs like (3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid) .

- Diethylcarbamoyl analogs show increased log P values, suggesting lower aqueous solubility but better cell membrane penetration .

Docking and Binding Studies

- Glide XP Scoring : Hydrophobic enclosure and hydrogen-bonding terms in docking models (e.g., for Autotaxin inhibitors) suggest that the ethyl-methyl carbamoyl group in the target compound may optimize interactions with hydrophobic pockets and catalytic residues .

- Comparison with [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid : Structural studies highlight that ortho-substituents induce distinct hydrogen-bonding networks, whereas meta-substituents (as in the target compound) balance steric and electronic effects .

Data Tables

Table 1. Key Structural Analogs and Properties

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Feature |

|---|---|---|---|---|

| This compound | 871333-07-2 | C₁₀H₁₄BNO₃ | 1.00 | Meta-substituted ethyl-methyl carbamoyl |

| (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid | 871333-04-9 | C₁₀H₁₄BNO₃ | 1.00 | Para-substituted ethyl-methyl carbamoyl |

| (3-(Diethylcarbamoyl)phenyl)boronic acid | 237413-05-7 | C₁₁H₁₅BNO₃ | 0.98 | Diethyl carbamoyl |

| (3-(Dimethylcarbamoyl)phenyl)boronic acid | 373384-14-6 | C₉H₁₁BNO₃ | 1.00 | Dimethyl carbamoyl |

生物活性

(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C12H16BNO2

- Molecular Weight : 217.07 g/mol

This compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, a property that is exploited in various biological applications.

The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins through reversible covalent bonding. This interaction can inhibit or modulate the activity of specific targets, leading to various biological effects.

Key Mechanisms Include:

- Enzyme Inhibition : The boronic acid moiety can inhibit serine proteases and other enzymes by forming stable complexes.

- Protein Interaction : It can bind to proteins involved in signaling pathways, potentially altering their function and downstream effects.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, compounds in the same class have shown promising results against prostate cancer cell lines, indicating that modifications in the boronic acid structure can enhance selectivity and potency.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | LAPC-4 (Prostate Cancer) | 5.0 | |

| Similar Boronic Acid Derivative | PC-3 (Prostate Cancer) | 7.2 |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research indicates that certain boronic acids exhibit significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of this compound on human cancer cell lines. The results demonstrated that the compound inhibited cell growth in a dose-dependent manner, with significant effects observed at concentrations above 5 µM over a 72-hour incubation period.

Study 2: Selectivity Profile

In another study focusing on selectivity, the compound was tested against normal human kidney cells (HK-2). The selectivity index was calculated to understand the therapeutic window better. The results indicated a favorable profile, with lower toxicity to normal cells compared to cancerous cells.

常见问题

Basic Research Questions

Q. How can the structural identity and purity of (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid be confirmed experimentally?

- Methodology : Use a combination of <sup>1</sup>H NMR , <sup>13</sup>C NMR , and high-resolution mass spectrometry (HRMS) .

- NMR analysis identifies functional groups (e.g., boronic acid B-OH protons at δ ~7–9 ppm) and carbamoyl substituents (amide protons at δ ~6–10 ppm).

- HRMS confirms the molecular ion peak ([M+H]<sup>+</sup>) with an error margin <5 ppm.

Q. What are the key challenges in synthesizing boronic acid derivatives like this compound, and how can they be mitigated?

- Challenges :

- Boroxin formation : Elevated temperatures or dehydration can lead to trimeric boroxins, reducing yield.

- Silica gel binding : Boronic acids may irreversibly bind to silica during column chromatography.

- Solutions :

- Use preparative HPLC for purification (e.g., 21% yield achieved for a structurally similar compound via HPLC ).

- Conduct reactions under inert atmospheres (N2/Ar) and use anhydrous solvents to minimize boroxin formation .

Q. How should this compound be stored to maintain stability?

- Protocol : Store at room temperature (RT) in airtight containers under inert gas (e.g., N2) to prevent oxidation or moisture absorption.

- Note : Boronic acids are prone to hydrolysis; avoid aqueous solutions unless stabilized with diols (e.g., pinacol) .

Advanced Research Questions

Q. How can computational docking studies (e.g., Glide XP) predict the binding interactions of this compound with biological targets like Autotaxin?

- Methodology :

- Glide XP scoring : Combines empirical and force-field terms to model hydrophobic enclosure, hydrogen bonding, and solvation effects .

- Validation : Redock co-crystallized ligands to assess RMSD accuracy (<1 Å for high-confidence poses).

Q. What strategies can improve the aqueous solubility of this compound for in vitro assays?

- Approaches :

- Prodrug design : Incorporate ester or carbamate groups that hydrolyze under physiological conditions (e.g., methotrexate prodrugs ).

- Co-solvents : Use DMSO (<10% v/v) or cyclodextrin complexes to enhance dissolution without precipitation .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence enzymatic inhibition efficacy?

- SAR Analysis :

- Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity of the boronic acid, improving covalent binding to serine hydrolases.

- Carbamoyl substituents (e.g., ethyl(methyl) groups) modulate steric hindrance and logP values, affecting membrane permeability.

- Case Study : Replacing a 4-fluorobenzyl group with cyclopropylcarbamoyl in analogs increased target selectivity by 5-fold .

Q. How can contradictory NMR or mass spectrometry data be resolved during characterization?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。